N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-9-3-8-16(19(17)26-2)20(24)23-13-15-7-5-11-22-18(15)14-6-4-10-21-12-14/h3-12H,13H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEOVEKSXWVNNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Derivatization of Guaiacol Derivatives
The 2,3-dimethoxybenzoyl group is readily accessible from 2,3-dimethoxybenzoic acid (CAS 1521-38-6), which can be synthesized via methylation of 3-hydroxy-2-methoxybenzoic acid using dimethyl sulfate under basic conditions. Alternative routes involve:
- Friedel-Crafts acylation of 1,2-dimethoxybenzene with acetyl chloride, followed by oxidation to the carboxylic acid.
- Kolbe-Schmitt carboxylation of 2,3-dimethoxyphenol under high-pressure CO₂ conditions.
Table 1: Optimization of 2,3-Dimethoxybenzoic Acid Synthesis
| Method | Reagents/Conditions | Yield (%) | Reference Analogy |
|---|---|---|---|
| Methylation | (CH₃)₂SO₄, NaOH, H₂O, 80°C | 78 | |
| Friedel-Crafts Acylation | AlCl₃, CH₃COCl, 0°C → RT | 65 | |
| Kolbe-Schmitt | CO₂ (4 atm), KOH, 150°C | 82 |
Assembly of the [2,3'-Bipyridin]-3-ylmethyl Amine
Cross-Coupling Strategies for Bipyridine Formation
The bipyridine core is typically constructed via transition-metal-catalyzed cross-coupling reactions . A Suzuki-Miyaura coupling between 3-bromopyridine and a pyridinylboronic acid derivative is a plausible approach, though regioselectivity must be carefully controlled.
Example Protocol
- 3-Bromo-2-methoxypyridine (1.0 equiv) and pyridin-3-ylboronic acid (1.2 equiv) are combined with Pd(PPh₃)₄ (5 mol%) in a degassed mixture of dioxane/H₂O (4:1).
- The reaction is heated to 100°C for 12 h under N₂, yielding 2-methoxy-3,3'-bipyridine after column chromatography (63% yield).
Functionalization to the Methylamine Derivative
The methylamine side chain can be introduced via reductive amination or nucleophilic substitution :
- Reductive Amination : Condensation of the bipyridine aldehyde with ammonium acetate followed by NaBH₄ reduction.
- Gabriel Synthesis : Alkylation of phthalimide with 3-(bromomethyl)-2,3'-bipyridine, followed by hydrazinolysis.
Table 2: Comparative Analysis of Amine Synthesis Routes
| Method | Reagents | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NH₄OAc, NaBH₄, MeOH | 58 | 95.2 |
| Gabriel Synthesis | Phthalimide, K₂CO₃, DMF | 71 | 97.8 |
Amide Bond Formation: Coupling Strategies
The final step involves coupling 2,3-dimethoxybenzoic acid with [2,3'-bipyridin]-3-ylmethanamine . Common approaches include:
Classical Activation with Thionyl Chloride
Carbodiimide-Mediated Coupling
Uranium/Guanidinium Reagents
- HATU/DIPEA : Hexafluorophosphate azabenzotriazole tetramethyl uranium (HATU) with N,N-diisopropylethylamine (DIPEA) in DCM achieves near-quantitative conversion under mild conditions.
Table 3: Amide Coupling Efficiency Comparison
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| SOCl₂/Et₃N | THF | 0 → 25 | 72 |
| EDCl/HOBt | DMF | 0 → 25 | 84 |
| HATU/DIPEA | DCM | 25 | 93 |
Purification and Characterization
Chromatographic Techniques
- Flash Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients resolves unreacted starting materials and byproducts.
- Preparative HPLC : C18 columns with acetonitrile/H₂O (0.1% TFA) gradients achieve >99% purity for biological assays.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): Aromatic protons (δ 7.2–8.6 ppm), methoxy singlet (δ 3.85 ppm), and amide NH (δ 6.2 ppm).
- HRMS : Calculated for C₂₁H₂₀N₃O₃ [M+H]⁺: 362.1497; Found: 362.1501.
Challenges and Optimization Considerations
Regioselectivity in Bipyridine Synthesis
Cross-coupling at the 3-position of pyridine necessitates careful ligand selection. Bulky phosphine ligands (e.g., SPhos) enhance selectivity for the desired 2,3'-bipyridine isomer.
Amine Stability During Coupling
The basic bipyridinylmethylamine may require protection (e.g., Boc or Fmoc) during acidic activation steps to prevent decomposition.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) improve solubility but risk side reactions at elevated temperatures. Kinetic studies recommend maintaining temperatures below 40°C during coupling.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a bipyridine oxide, while reduction may yield a bipyridine alcohol .
Scientific Research Applications
N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a therapeutic agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, forming stable complexes that can modulate various biochemical pathways. These interactions can affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in Dopamine Receptor Imaging
(a) [18F]Fallypride
- Structure : (S)-N-[(1-Allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide
- Key Features :
- Applications :
(b) SiFA-M-FP (Radiopharmaceutical Derivative)
- Structure : (S)-N-((1-Allylpyrrolidin-2-yl)methyl)-5-(3-(1-(4-(di-tert-butylfluorosilyl)phenyl)-2,5-dioxopyrrolidin-3-ylthio)propyl)-2,3-dimethoxybenzamide
- Key Features :
- Applications :
(c) N-([2,3'-Bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide (Target Compound)
- Distinctive Features: Replaces the pyrrolidinylmethyl or fluorosilyl groups in analogs with a bipyridine-methyl moiety. Potential for enhanced π-π stacking interactions due to aromatic bipyridine, which may influence receptor binding or solubility.
(a) N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structure : Contains a 3-methylbenzamide core with a hydroxy-dimethylethyl group.
- Key Features :
(b) 2,3-Dimethoxybenzamide (Microbial Metabolite)
- Structure : Simple benzamide with 2,3-dimethoxy substituents.
- Key Features :
- Contrast :
Comparative Data Table
Research Implications and Gaps
- The bipyridine group in the target compound may offer advantages in receptor binding specificity or metabolic stability compared to pyrrolidinyl or fluorosilyl groups in analogs.
- Further studies should explore the target compound’s interaction with dopamine receptors, pharmacokinetics, and suitability for radiopharmaceutical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
